molecular formula C8H8N4O2 B1391181 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031577-44-2

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1391181
CAS No.: 1031577-44-2
M. Wt: 192.17 g/mol
InChI Key: QTDKWGPEXSIHDE-UHFFFAOYSA-N
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Description

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family. These compounds are structurally similar to purines and pteridines, which are integral components of nucleic acids and folic acids. This structural similarity imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be synthesized through various methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, leading to the modulation of cellular processes. It also interacts with kinases like RAF kinase and P38 protein kinase, affecting signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.

    Purines: Structurally similar to pyrimido[4,5-d]pyrimidines, purines are key components of nucleic acids and exhibit significant biological activity.

    Pteridines: Isomeric to pyrimido[4,5-d]pyrimidines, pteridines are involved in the structure of folic acids and have diverse biological roles.

Uniqueness

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and kinases makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-9-3-5-6(10-4)12(2)8(14)11-7(5)13/h3H,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDKWGPEXSIHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=O)NC(=O)N(C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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